molecular formula C10H11ClO3 B2390060 (3R,4R)-4-(2-chlorophenoxy)oxolan-3-ol CAS No. 2005617-69-4; 2165652-31-1

(3R,4R)-4-(2-chlorophenoxy)oxolan-3-ol

Cat. No.: B2390060
CAS No.: 2005617-69-4; 2165652-31-1
M. Wt: 214.65
InChI Key: LKRYRFBTXSTQRV-PSASIEDQSA-N
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Description

(3R,4R)-4-(2-Chlorophenoxy)oxolan-3-ol is a chiral oxolane derivative featuring a 2-chlorophenoxy substituent at the 4-position and a hydroxyl group at the 3-position. The stereochemistry (3R,4R) is critical for its molecular interactions, particularly in biological systems. The chlorophenoxy group introduces electron-withdrawing effects, enhancing the compound’s lipophilicity and influencing its reactivity.

Properties

CAS No.

2005617-69-4; 2165652-31-1

Molecular Formula

C10H11ClO3

Molecular Weight

214.65

IUPAC Name

(3R,4R)-4-(2-chlorophenoxy)oxolan-3-ol

InChI

InChI=1S/C10H11ClO3/c11-7-3-1-2-4-9(7)14-10-6-13-5-8(10)12/h1-4,8,10,12H,5-6H2/t8-,10-/m1/s1

InChI Key

LKRYRFBTXSTQRV-PSASIEDQSA-N

SMILES

C1C(C(CO1)OC2=CC=CC=C2Cl)O

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-(2-chlorophenoxy)oxolan-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorophenol and a suitable tetrahydrofuran derivative.

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring is formed through a cyclization reaction, often involving an intramolecular nucleophilic substitution.

    Introduction of the 2-Chlorophenoxy Group: The 2-chlorophenoxy group is introduced via an etherification reaction, where 2-chlorophenol reacts with the tetrahydrofuran derivative under basic conditions.

    Hydroxylation: The hydroxyl group is introduced through a selective oxidation reaction, often using reagents such as osmium tetroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles may be employed to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-(2-chlorophenoxy)oxolan-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to form a diol or other reduced derivatives using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The 2-chlorophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate, osmium tetroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Diols, reduced derivatives.

    Substitution: Various substituted tetrahydrofuran derivatives.

Scientific Research Applications

(3R,4R)-4-(2-chlorophenoxy)oxolan-3-ol has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting specific biological pathways.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It may be used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3R,4R)-4-(2-chlorophenoxy)oxolan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent-Driven Physicochemical Properties

The table below compares key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties References
(3R,4R)-4-(2-Chlorophenoxy)oxolan-3-ol C₁₀H₁₁ClO₃ 214.65 2-Chlorophenoxy Electron-withdrawing, lipophilic -
(3R,4R)-4-(Propan-2-ylsulfanyl)oxolan-3-ol C₇H₁₄O₂S 162.25 Propan-2-ylsulfanyl Discontinued, sulfur-containing
rac-(3R,4R)-4-(Aminomethyl)oxolan-3-ol HCl C₆H₁₄ClNO₂ 174.68 Aminomethyl (HCl salt) Water-soluble, basic nitrogen
Tribenoside (CAS 10310-32-4) C₂₉H₃₄O₆ 478.58 Multiple benzyloxy Therapeutic agent, bulky groups

Key Findings:

  • Solubility: The aminomethyl-substituted analog (rac-(3R,4R)-4-(Aminomethyl)oxolan-3-ol HCl) exhibits improved water solubility owing to its hydrochloride salt, contrasting with the neutral, lipophilic chlorophenoxy derivative .
  • Therapeutic Potential: Tribenoside, with bulky benzyloxy groups, demonstrates that substituent complexity can enable therapeutic applications (e.g., anti-inflammatory or vascular protectant uses) .

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